molecular formula C17H16O5 B14325679 Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate CAS No. 105924-68-3

Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate

Cat. No.: B14325679
CAS No.: 105924-68-3
M. Wt: 300.30 g/mol
InChI Key: AFCQOHXXUCVPAL-UHFFFAOYSA-N
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Description

Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of a carbonate group attached to a 1,3-dioxane ring, which is further substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate can be synthesized through several methods. One common approach involves the reaction of 2-phenyl-1,3-dioxan-5-ol with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of carbonate synthesis can be applied. Industrial production may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate can undergo various chemical reactions, including:

    Hydrolysis: The carbonate group can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.

    Transesterification: The carbonate can react with alcohols to form new carbonate esters.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.

    Transesterification: Requires an alcohol and a catalyst, such as an acid or base.

    Substitution: Involves electrophiles and catalysts like Lewis acids.

Major Products Formed

    Hydrolysis: Produces 2-phenyl-1,3-dioxan-5-ol and carbon dioxide.

    Transesterification: Forms new carbonate esters.

    Substitution: Yields substituted phenyl derivatives.

Scientific Research Applications

Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Pharmaceuticals: Potentially used in drug delivery systems due to its ability to form stable carbonate linkages.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of phenyl 2-phenyl-1,3-dioxan-5-yl carbonate involves its ability to form stable carbonate linkages. These linkages can undergo hydrolysis or transesterification, releasing the active components. The phenyl groups can interact with various molecular targets, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of phenyl 2-phenyl-1,3-dioxan-5-yl carbonate.

    Phenyl chloroformate: Used in the synthesis of various carbonate esters.

    1,3-Dioxane derivatives: Compounds with similar ring structures and functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both phenyl and carbonate groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications.

Properties

CAS No.

105924-68-3

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

phenyl (2-phenyl-1,3-dioxan-5-yl) carbonate

InChI

InChI=1S/C17H16O5/c18-17(21-14-9-5-2-6-10-14)22-15-11-19-16(20-12-15)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2

InChI Key

AFCQOHXXUCVPAL-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3

Origin of Product

United States

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